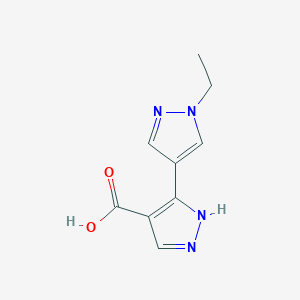

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(1-ethylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-13-5-6(3-11-13)8-7(9(14)15)4-10-12-8/h3-5H,2H2,1H3,(H,10,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPMMVVXXHYSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Route

A general and effective synthetic strategy for pyrazole-4-carboxylic acids, including analogs of 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid, involves the following key steps:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of aminopyrazole precursor | Reaction of N-substituted-3-aminopyrazole with halogen (Br2 or I2) in aqueous medium | Formation of 4-halogen-1-ethyl-1H-pyrazole-3-amine |

| 2 | Diazotization and coupling with organoboron reagent | Sodium nitrite aqueous solution for diazotization; coupling with potassium difluoromethyl trifluoroborate or equivalent boron reagent in presence of cuprous oxide | Formation of 4-halogen-3-(substituted)-1-ethyl-1H-pyrazole |

| 3 | Grignard exchange and carboxylation | Treatment with Grignard reagent (e.g., isopropyl magnesium chloride), followed by reaction with CO2 gas, quenching, and recrystallization | Formation of 3-(substituted)-1-ethyl-1H-pyrazole-4-carboxylic acid |

This method, adapted from the preparation of related pyrazole carboxylic acids, ensures high purity (>99.5%) and good overall yields (~60-65%) while minimizing isomer formation.

Specific Considerations for this compound

- Starting Material: N-ethyl-3-aminopyrazole is the preferred precursor for introducing the ethyl substituent at the N1 position.

- Halogenation: Controlled bromination or iodination at the 4-position of the pyrazole ring is crucial. The reaction is typically performed in aqueous acidic conditions to maintain selectivity.

- Diazotization: Conducted at low temperatures (-5 to 5 °C) to stabilize the diazonium intermediate.

- Coupling Reaction: Use of organoboron reagents, such as potassium difluoromethyl trifluoroborate analogs, in the presence of copper(I) oxide catalyzes the coupling efficiently.

- Grignard Carboxylation: The halogenated intermediate undergoes metal-halogen exchange with a Grignard reagent, followed by carbonation with CO2 to install the carboxylic acid functionality.

This route is scalable and amenable to process optimization for industrial synthesis.

Comparative Data Table of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Halogenation | N-ethyl-3-aminopyrazole, Br2/I2, aqueous acidic medium, room temp | Selective 4-position halogenation |

| Diazotization | NaNO2 aqueous, pH <1, -5 to 5 °C, 1 hour | Formation of stable diazonium salt |

| Coupling | Potassium difluoromethyl trifluoroborate, Cu2O catalyst, acetonitrile, 0-50 °C | Efficient coupling with high yield (88%) |

| Grignard Exchange | Isopropyl magnesium chloride, THF, under N2 atmosphere | Metal-halogen exchange step |

| Carboxylation | CO2 gas bubbling at low temperature, quenching with acid | Introduction of carboxylic acid group |

| Purification | Recrystallization from suitable solvent | Product purity >99.5% |

Research Findings and Process Optimization

- The three-step synthetic sequence avoids the formation of positional isomers, a common issue in traditional pyrazole carboxylic acid syntheses.

- Yields of individual steps are high, with an overall yield around 64% reported for analogous compounds, indicating process efficiency.

- The use of organoboron reagents in the coupling step provides a mild and selective method for introducing substituents at the 3-position of the pyrazole ring.

- Grignard carboxylation is a robust approach to install the carboxylic acid group, with the reaction conditions easily controlled to prevent side reactions.

- The method is suitable for scale-up, with potential for industrial application due to straightforward reaction conditions and high purity products.

Additional Synthetic Routes and Related Compounds

While direct literature on this compound is limited, synthetic strategies for related pyrazole derivatives often employ:

- Suzuki Coupling Reactions: For assembling pyrazole rings with aryl substituents, palladium-catalyzed Suzuki couplings using boronic acids or esters are common.

- Cyclocondensation Methods: Formation of pyrazole rings via condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds is a classic approach.

- Functional Group Transformations: Oxidation, reduction, and substitution reactions on pyrazole rings enable diversification and functionalization relevant to target compound synthesis.

These methods can be adapted or combined to optimize the synthesis of the target compound depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazoles have shown promising results in inhibiting cancer cell proliferation, with some derivatives demonstrating IC50 values in the low micromolar range against cell lines such as HCT116 and MCF7 .

Anti-inflammatory Properties

The pyrazole structure is also associated with anti-inflammatory activities. Compounds containing this moiety have been investigated for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The anti-inflammatory effects are often linked to the inhibition of key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented, with studies indicating effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Multicomponent Reactions

One of the prominent methods for synthesizing this compound is through multicomponent reactions (MCRs). This approach allows for the efficient assembly of complex molecules from simpler precursors, often resulting in higher yields and reduced reaction times. MCRs are particularly advantageous in pharmaceutical chemistry for developing diverse libraries of compounds .

Conventional Synthetic Routes

Traditional synthetic methods involve stepwise reactions that may include condensation reactions between hydrazones and α,β-unsaturated carbonyl compounds. These methods have been optimized to improve yields and minimize by-products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-4-carboxylic acid derivatives, emphasizing substituent effects and applications.

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Alkyl vs.

- Electron-Withdrawing Groups : Trifluoromethyl (CF3) and difluoromethyl (CF2H) substituents, as seen in , improve metabolic stability and pesticidal activity but may introduce steric hindrance.

- Functional Group Diversity: The carboxylic acid moiety enables hydrogen bonding and salt formation, critical for crystallinity (e.g., 1-allyl-3-amino derivative in ) and drug-receptor interactions.

Biological Activity

3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- SMILES Notation : CCN1C=C(C=N1)C2=NN(C=C2C(=O)O)

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole scaffolds have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported to be as low as 6.25 µg/mL, suggesting potent antibacterial effects .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Pyrazole Derivative A | 6.25 | E. coli |

| Pyrazole Derivative B | 12.5 | S. aureus |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like indomethacin .

| Compound | IC50 (µg/mL) | COX Inhibition |

|---|---|---|

| Compound C | 54.65 | COX-2 |

| Compound D | 60.56 | COX-1 |

Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines. For example, a series of synthesized pyrazoles showed promising results against breast and colon cancer cell lines with IC50 values ranging from 20 to 50 µM .

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study investigated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation induced by carrageenan, a derivative of the compound exhibited a reduction in paw edema comparable to that of standard treatments, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for preparing 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

- Step 1 : Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative (e.g., ethyl hydrazinecarboxylate) to form a pyrazole-4-carboxylate intermediate.

- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH/THF-MeOH) to yield the carboxylic acid derivative .

Key considerations : Reaction temperature (333 K for hydrolysis), solvent selection (THF-MeOH for solubility), and purification via recrystallization.

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of:

- Spectroscopy : FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR for substituent analysis (pyrazole ring protons appear as singlets near δ 7.8–8.5 ppm) .

- X-ray crystallography : To resolve hydrogen bonding patterns (e.g., intermolecular O–H···N interactions stabilizing crystal packing) .

- Computational methods : DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict molecular electrostatic potential (MEP) and frontier molecular orbitals .

Q. What are the stability and storage recommendations for this compound?

- Stability : The carboxylic acid group may degrade under prolonged exposure to moisture or heat.

- Storage : Store as a powder at –20°C for long-term stability or in anhydrous solvents (e.g., DMSO) at –80°C for solutions .

Validation : Monitor purity via HPLC (>98%) and track degradation by TLC or LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Temperature gradients : Use microwave-assisted synthesis for faster reaction times and reduced side products .

- In-line analytics : Employ ReactIR or NMR to monitor reaction progression and adjust stoichiometry dynamically .

Case study : achieved 51% yield in a triazole-pyrazole hybrid synthesis using dry-load flash chromatography and azido(trimethyl)silane as a catalyst .

Q. What computational strategies are effective for predicting bioactivity or reactivity of this compound?

- Molecular docking : Use AutoDock Vina to simulate binding with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with biological activity using descriptors like logP and polar surface area .

- Reaction pathway prediction : Apply quantum chemical calculations (e.g., Gaussian) to explore transition states and optimize synthetic routes .

Q. How can researchers resolve contradictions in reported solubility or spectroscopic data?

- Reproducibility checks : Validate experimental conditions (e.g., solvent polarity, pH) using standardized protocols .

- Advanced analytics : Use high-field NMR (e.g., 600 MHz) to resolve overlapping signals or LC-HRMS to confirm molecular ion peaks .

- Collaborative studies : Cross-reference crystallographic data (CCDC) with computational models to verify structural assignments .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of pyrazole derivatives?

- Substituent variation : Synthesize analogs with modified alkyl/aryl groups (e.g., 1-methyl vs. 1-ethyl) and compare bioactivity in assays (e.g., antimicrobial MIC tests) .

- Crystallographic analysis : Determine how substituents influence intermolecular interactions (e.g., hydrogen bonding in co-crystals) .

- Pharmacophore mapping : Identify critical functional groups (e.g., carboxylic acid for hydrogen bond donor/acceptor roles) using Schrödinger Suite .

Q. How should researchers address discrepancies in biological activity across studies?

- Assay standardization : Use positive controls (e.g., imidazole derivatives) and validate cell lines/pathogen strains .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

- Data triangulation : Combine in vitro, in silico, and in vivo results to identify confounding factors (e.g., solubility in PBS vs. DMSO) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.